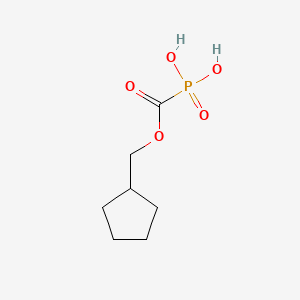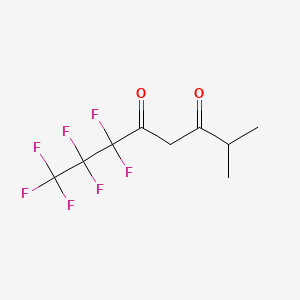
N,N'-Bis(2-hexyl)-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-hexyl)-ethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hexyl)-ethylenediamine typically involves the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows: [ \text{Ethylenediamine} + 2 \text{Hexyl Halide} \rightarrow \text{N,N’-Bis(2-hexyl)-ethylenediamine} + 2 \text{Halide Ion} ]
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(2-hexyl)-ethylenediamine can be achieved through continuous flow processes where ethylenediamine and hexyl halides are reacted in a controlled environment. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine N-oxide
Reduction: Secondary or primary amines
Substitution: N,N’-Bis(substituted)-ethylenediamine derivatives
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Bis(2-hexyl)-ethylenediamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and storage.
Medicine: The compound’s ability to form complexes with metals is explored for therapeutic applications, such as in the design of metal-based drugs or diagnostic agents.
Industry: N,N’-Bis(2-hexyl)-ethylenediamine is used in the production of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-hexyl)-ethylenediamine is primarily based on its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and therapeutic applications.
Comparación Con Compuestos Similares
- N,N’-Bis(2-ethylhexyl)-ethylenediamine
- N,N’-Bis(2-methyl)-ethylenediamine
- N,N’-Bis(2-butyl)-ethylenediamine
Comparison: N,N’-Bis(2-hexyl)-ethylenediamine is unique due to the length and branching of its hexyl groups, which can influence its solubility, steric properties, and coordination behavior. Compared to N,N’-Bis(2-ethylhexyl)-ethylenediamine, the hexyl derivative may exhibit different hydrophobic interactions and binding affinities with metal ions. The specific structure of N,N’-Bis(2-hexyl)-ethylenediamine can also affect its performance in industrial and biological applications, making it a compound of interest for further research and development.
Propiedades
Número CAS |
93761-27-4 |
|---|---|
Fórmula molecular |
C14H32N2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
N,N'-di(hexan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-5-7-9-13(3)15-11-12-16-14(4)10-8-6-2/h13-16H,5-12H2,1-4H3 |
Clave InChI |
AYTDFDBZORIXSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)NCCNC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
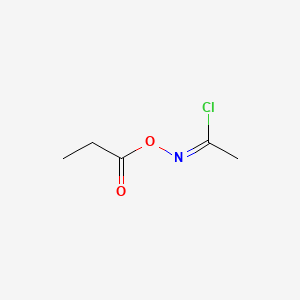
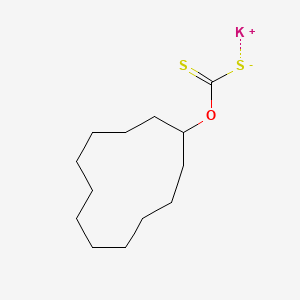
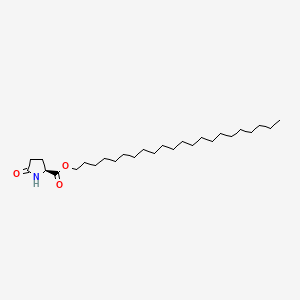
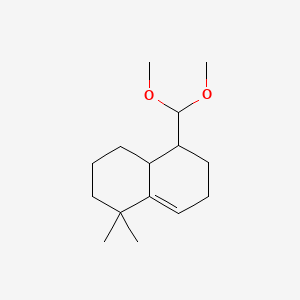
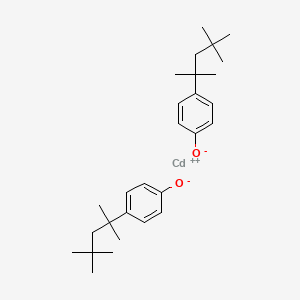


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
